molecular formula C18H19N3O B6348174 4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1354916-53-2

4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No. B6348174
CAS RN: 1354916-53-2
M. Wt: 293.4 g/mol
InChI Key: AWBFHMDTZHUMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine, often referred to as TBFPA, is a heterocyclic compound with a wide range of applications in scientific research. TBFPA is used in the synthesis of various compounds, and has been studied for its potential biological and physiological effects.

Mechanism of Action

TBFPA has been found to act as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals, inhibit the production of reactive oxygen species, and reduce the production of pro-inflammatory cytokines. In addition, TBFPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in inflammation.
Biochemical and Physiological Effects
TBFPA has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, as well as to protect against damage caused by ultraviolet radiation. In addition, TBFPA has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of LOX and COX-2.

Advantages and Limitations for Lab Experiments

TBFPA has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. In addition, TBFPA is relatively stable and can be stored for long periods of time without degradation. On the other hand, TBFPA has a limited solubility in water and organic solvents, which can limit its use in some experiments.

Future Directions

TBFPA has a number of potential future directions. It could be used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents. In addition, TBFPA could be used to study the mechanisms of action of other compounds, such as antioxidants and anti-inflammatory agents. Finally, TBFPA could be used to study the effects of oxidative stress and inflammation on various biological systems.

Synthesis Methods

TBFPA can be synthesized through a number of methods. The most commonly used method is the condensation reaction of 4-tert-butylphenol and furan-2-ylpyrimidine-2-amine in aqueous solution. The reaction is conducted under basic conditions at a temperature of 80-90°C, and the resulting product is isolated by filtration. Other methods of synthesis, such as the reaction of 4-tert-butylphenol and furan-2-ylpyrimidine-2-amine in organic solvents, have also been reported.

Scientific Research Applications

TBFPA has been studied for its potential biological and physiological effects. It has been found to have strong antioxidant and anti-inflammatory properties, and has been used in the synthesis of compounds with potential therapeutic applications. In addition, TBFPA has been used in the synthesis of compounds with potential anti-cancer activity. It has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.

properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)13-8-6-12(7-9-13)14-11-15(21-17(19)20-14)16-5-4-10-22-16/h4-11H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBFHMDTZHUMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine

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